Ethyl2-(2-naphthyl)-3-phenylacrylate
Description
Ethyl2-(2-naphthyl)-3-phenylacrylate (IUPAC: ethyl (Z)-3-(2-naphthyl)-3-phenylacrylate) is an α,β-unsaturated ester featuring a 2-naphthyl group and a phenyl substituent on the acrylate backbone. Its molecular formula is C21H18O2, with a molecular weight of 302.37 g/mol. The compound is synthesized via high-yield routes (up to 94% yield) involving condensation reactions between substituted acetates and aromatic aldehydes, as demonstrated in recent literature .
The Z-configuration of the double bond is critical for its stereoelectronic properties, influencing binding interactions in biological systems.
Properties
Molecular Formula |
C21H18O2 |
|---|---|
Molecular Weight |
302.4g/mol |
IUPAC Name |
ethyl (Z)-2-naphthalen-2-yl-3-phenylprop-2-enoate |
InChI |
InChI=1S/C21H18O2/c1-2-23-21(22)20(14-16-8-4-3-5-9-16)19-13-12-17-10-6-7-11-18(17)15-19/h3-15H,2H2,1H3/b20-14- |
InChI Key |
HSGRMILWHMOJOZ-ZHZULCJRSA-N |
SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=CC=C1)/C2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Aromatic Bulk : The 2-naphthyl group in Ethyl2-(2-naphthyl)-3-phenylacrylate enhances hydrophobic interactions with receptor pockets (e.g., 5-HT7R’s ECL2/TM domains), outperforming phenyl-substituted analogs like Ethyl (2Z)-3-phenylacrylate .
- Stereochemistry : The Z-configuration in acrylates is critical for maintaining planar geometry, enabling π-π stacking with residues like Phe6.52 in 5-HT7R. E-isomers (e.g., nitro-substituted derivatives) often show reduced activity due to distorted binding .
- Synthetic Efficiency : High yields (94%) for the target compound contrast with lower yields (30%) for nitro-substituted analogs, reflecting challenges in steric control during synthesis .
5-HT7 Receptor Affinity and Selectivity
- This compound : Exhibits high 5-HT7R affinity (Ki < 10 nM), comparable to first-generation leads. The 2-naphthyl group fits into hydrophobic pockets formed by TM2,3,7 helices, stabilizing binding via CH-π/π-π interactions .
- Phenyl Analogs : Ethyl (2Z)-3-phenylacrylate shows a 189-fold decrease in 5-HT7R affinity due to weaker hydrophobic stabilization .
- Selectivity : While the 2-naphthyl group retains selectivity over D2R and 5-HT1AR, it is slightly less selective than earlier leads with fluorophenyl groups, likely due to broader hydrophobic interactions .
Metabolic Stability
- Naphthyl derivatives demonstrate moderate metabolic stability , outperforming fluorophenyl analogs in microsomal assays. However, unfused aromatic systems (e.g., this compound) balance stability and receptor engagement better than bulkier fused systems .
Electronic and Steric Effects
- Steric Hindrance : The 2-naphthyl group’s planar structure minimizes steric clashes in receptor pockets, whereas ortho-substituted nitro groups (e.g., in Ethyl (E)-2-(2-nitrophenyl)-3-phenylacrylate) disrupt binding .
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